2-(Methylsulfanylmethoxy)cyclopentan-1-one
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Overview
Description
2-(Methylsulfanylmethoxy)cyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with a methylsulfanylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanylmethoxy)cyclopentan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with a methylsulfanylmethoxy reagent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. The purification of the final product is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanylmethoxy)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylsulfanylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopentanone derivatives.
Scientific Research Applications
2-(Methylsulfanylmethoxy)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanylmethoxy)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one: A structurally related compound with a cyclopentenone ring.
2-Methyl-2-cyclopenten-1-one: Another related compound with a methyl group on the cyclopentenone ring.
2,5-Bis(2-furylmethylidene)cyclopentan-1-one: A compound with a similar cyclopentanone core but different substituents.
Uniqueness
2-(Methylsulfanylmethoxy)cyclopentan-1-one is unique due to the presence of the methylsulfanylmethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C7H12O2S |
---|---|
Molecular Weight |
160.24 g/mol |
IUPAC Name |
2-(methylsulfanylmethoxy)cyclopentan-1-one |
InChI |
InChI=1S/C7H12O2S/c1-10-5-9-7-4-2-3-6(7)8/h7H,2-5H2,1H3 |
InChI Key |
LYYYAXQKONOZCC-UHFFFAOYSA-N |
Canonical SMILES |
CSCOC1CCCC1=O |
Origin of Product |
United States |
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